Home > Products > Screening Compounds P137009 > (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide - 837376-36-0

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide

Catalog Number: EVT-354551
CAS Number: 837376-36-0
Molecular Formula: C22H32BrNO
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol is a chiral compound and serves as a key intermediate in the synthesis of various pharmaceutical compounds. Specifically, it is a precursor to fesoterodine, a medication used in the treatment of urinary incontinence. [, ]

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxymethylphenol (Desfesoterodine)

Compound Description: Desfesoterodine is a muscarinic antagonist investigated for treating urinary incontinence and other spasmogenic ailments. [, , ] It is a metabolite of fesoterodine, which is also used to treat overactive bladder. []

Fesoterodine ((R)-2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl isobutyrate)

Compound Description: Fesoterodine is an antimuscarinic drug used to treat urinary incontinence. [, ] It is a prodrug that is metabolized to the active metabolite, desfesoterodine.

N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine (Tolterodine)

Compound Description: Tolterodine, similar to fesoterodine and desfesoterodine, is a competitive muscarinic receptor antagonist. [] It is clinically used to treat urinary incontinence, particularly overactive bladder.

Rimcazole and its N-propylphenyl Analogs (SH 3-24 and SH 3-28)

Compound Description: Rimcazole, SH 3-24, and SH 3-28 are sigma receptor (σR) antagonists. [] Unlike typical σR antagonists, these compounds decrease cocaine self-administration in preclinical models. This effect is attributed to their dual affinity for σRs and the dopamine transporter (DAT).

Overview

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is a chiral compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This compound is primarily known for its role as a metabolite of tolterodine, a drug used to treat overactive bladder symptoms. The hydrobromide salt form enhances the compound's stability and solubility in biological systems.

Source

This compound is synthesized from commercially available starting materials such as 4-methylphenol and 1-phenyl-1-propanone. Its synthesis involves multiple steps, including Friedel-Crafts alkylation and reductive amination, followed by resolution of enantiomers and formation of the hydrobromide salt .

Classification

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide falls under the category of organic compounds, specifically phenolic compounds with amine functionalities. It is classified as a chiral building block in organic synthesis and is also recognized for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide typically involves several key steps:

  1. Formation of Intermediate: The initial step involves a Friedel-Crafts alkylation reaction where 4-methylphenol reacts with 1-phenyl-1-propanone in the presence of a Lewis acid catalyst like aluminum chloride.
  2. Amine Introduction: The resulting intermediate undergoes reductive amination with diisopropylamine, using sodium cyanoborohydride as a reducing agent.
  3. Resolution of Enantiomers: The racemic mixture is resolved via chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
  4. Hydrobromide Salt Formation: Finally, the free base is treated with hydrobromic acid to form the hydrobromide salt .

Technical Details

In industrial settings, methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions.

Molecular Structure Analysis

Structure

The molecular formula of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is C22H32BrNOC_{22}H_{32}BrNO. It features a complex structure that includes a phenolic group and an amine side chain.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical for phenolic compounds and amines:

  1. Alkylation Reactions: The phenolic hydroxyl group can participate in electrophilic substitution reactions.
  2. Reductive Amination: The introduction of diisopropylamine modifies the amine functionality, influencing biological activity.
  3. Salt Formation: The conversion to the hydrobromide salt enhances solubility and stability in pharmaceutical formulations .

Technical Details

In laboratory settings, reactions are often performed under controlled conditions to optimize yields and minimize by-products. For instance, solvents such as dichloromethane are commonly used in various steps due to their effectiveness in dissolving reactants and facilitating reactions .

Mechanism of Action

The mechanism of action for (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide primarily involves its interaction with neurotransmitter receptors in the central nervous system. It can function as both an agonist and antagonist depending on the receptor type:

  1. Agonistic Action: It may enhance receptor activity, leading to increased signaling pathways associated with neurotransmission.
  2. Antagonistic Action: Conversely, it can inhibit receptor activity, which may be beneficial in conditions characterized by excessive neurotransmitter signaling .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide include:

  • Molecular Weight: 406.400 g/mol
  • Boiling Point: 473ºC at 760 mmHg
  • Flash Point: 239.9ºC

Chemical Properties

The chemical properties are influenced by its functional groups:

  • The phenolic hydroxyl group can participate in hydrogen bonding.
  • The diisopropylamine moiety contributes to its basicity and potential interactions with biological targets.

These properties make it suitable for various applications in medicinal chemistry and pharmacology .

Applications

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide has several scientific applications:

  1. Medicinal Chemistry: It serves as a model compound for studying chiral drug design and development.
  2. Pharmacological Research: Investigated for its effects on neurotransmitter systems, particularly in relation to neurological disorders.
  3. Industrial Applications: Used as a chiral building block in the synthesis of more complex pharmaceuticals, contributing to drug development efforts aimed at improving efficacy and reducing side effects .
Synthetic Methodologies and Enantioselective Pathways

Design of Diastereomerically Pure Synthesis Routes

The synthesis of enantiomerically pure (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide necessitates precise chiral center control. A prominent approach involves synthesizing the racemic tolterodine free base followed by diastereomeric salt resolution. This method employs (2R,3R)-(–)-di-p-toluoyl-tartaric acid (DTTA) as the resolving agent. The process begins with the condensation of m-cresol with phenylacetaldehyde, yielding an intermediate hydroxychalcone. Subsequent catalytic hydrogenation produces racemic tolterodine. Chiral resolution occurs through selective crystallization in methanol/ethyl acetate solvent mixtures, where the (R)-enantiomer-DTTA complex precipitates as a crystalline solid. Acid-base workup liberates the enantiomerically enriched free base, achieving >99.5% enantiomeric excess (ee) after recrystallization [1].

An alternative diastereoselective route utilizes a chiral auxiliary-controlled reduction (Figure 1). The ketone intermediate, methyl 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoate, is first protected as its benzyl ether. Asymmetric reduction using (S)-BINAP-RuCl₂ catalyst affords the chiral alcohol with high diastereoselectivity (dr >20:1). Subsequent functional group manipulations, including mesylate displacement by diisopropylamine and catalytic hydrogenolysis of the benzyl group, yield the target (R)-enantiomer. This route avoids resolution inefficiencies but requires additional protection/deprotection steps [8].

  • Key Parameter Optimization:
  • Solvent polarity critically impacts diastereomeric salt crystallization efficiency. Optimal dielectric constants (ε) between 15-25 (e.g., methanol/ethyl acetate blends) enhance chiral discrimination [1] [3].
  • Seeding protocols during crystallization significantly reduce nucleation induction time and improve crystal size distribution. Introducing pre-formed (R)-tolterodine-DTTA crystals ensures phase-pure product formation [3] [9].

Catalytic Asymmetric Strategies for Chiral Center Induction

Modern synthetic approaches emphasize catalytic enantioselective construction of the chiral benzylic alcohol center. Metalloradical Catalysis (MRC) using D₂-symmetric chiral amidoporphyrin-Co(II) complexes enables stereocontrolled hydrogen atom transfer (HAT) to prochiral radicals. For tolterodine precursors, cobalt-based MRC achieves enantioselective radical addition across allylic sulfamoyl azides, forming kinetically stable γ-Co(III)-alkyl radicals bearing the chiral center. Subsequent 6-endo-trig cyclization establishes the stereodefined core structure with reported ee values exceeding 90% [2].

Organocatalytic approaches leverage Cinchona alkaloid-derived phase-transfer catalysts (PTCs) for enantioselective alkylation. A key route involves the Michael addition of diisopropylamine to an α,β-unsaturated carbonyl derivative of m-cresol. Using N-(9-anthracenylmethyl)cinchoninium bromide as the PTC in a toluene/water biphasic system with concentrated KOH, the reaction proceeds at –20°C to afford the Michael adduct with 85% ee. Subsequent carbonyl reduction and dehydration yield the target (R)-enantiomer [2] [6].

Table 1: Comparative Analysis of Enantioselective Methods for Tolterodine Synthesis

MethodCatalyst SystemKey Stepee (%)AdvantagesLimitations
Diastereomeric Salt Resolution(2R,3R)-DTTASelective Crystallization>99.5High ee, Scalable, RobustLow Atom Economy, Requires Resolution Step
Chiral Auxiliary Reduction(S)-BINAP-RuCl₂Asymmetric Ketone Hydrogenation>95High DiastereoselectivityRequires Protection/Deprotection Steps
Metalloradical Catalysis (MRC)Co(II)-Amidoporphyrin ComplexRadical N-Heterobicyclization>90Novel Mechanism, High Functional Group ToleranceComplex Ligand Synthesis, Limited Scope Validation
Phase-Transfer Catalysis (PTC)Cinchoninium-Derived PTCAsymmetric Michael Addition85Mild Conditions, No MetalModerate ee, Requires Biphasic System

Optimization of Hydrobromide Salt Crystallization Conditions

Crystallization of the hydrobromide salt is critical for achieving optimal purity, stability, and solid-state properties. Key process parameters influencing crystal quality include:

  • Solvent Composition: Hydrobromide salt formation is optimally performed in ethanol/water mixtures (85:15 v/v). Ethanol promotes solubility of the free base, while controlled water content (10-15%) enhances supersaturation necessary for nucleation. Pure alcoholic solvents yield oils, while higher water content (>25%) promotes premature crystallization of amorphous solids [1] [9].
  • Acid Addition Protocol: Controlled addition of 48% w/w aqueous HBr at 5–10°C prevents localized protonation and minimizes bromide counterion defects. Adding acid below stoichiometric levels (0.95–0.98 equivalents) followed by slow equilibration reduces inclusion of free base hydrobromide solvates [1].
  • Temperature Gradients: Implementing a three-stage cooling profile optimizes crystal growth: Rapid cooling from 60°C to 40°C initiates nucleation; slow cooling (0.3°C/min) from 40°C to 25°C promotes controlled growth; isothermal hold at 25°C for 4–6 hours completes crystallization and minimizes lattice strain [3] [9].
  • Seeding Strategy: Introduction of micronized hydrobromide seed crystals (0.1–0.5% w/w) at 40°C ensures consistent polymorph (Form I) formation and prevents Ostwald ripening. Unseeded crystallizations risk forming metastable polymorphs with inferior filtration characteristics [3] [9].

Table 2: Optimized Hydrobromide Salt Crystallization Parameters

ParameterOptimal ConditionImpact on CrystallizationReference
Solvent SystemEthanol/Water (85:15 v/v)Balances solubility and supersaturation; prevents oiling out [1]
HBr Equivalents0.95–0.98 eqMinimizes acid excess and bromide defects [1]
Addition Temperature5–10°CControls reaction exotherm; prevents decomposition [1]
Cooling Profile60°C → 40°C (fast); 40°C → 25°C (0.3°C/min); 25°C hold (4–6 h)Optimizes nucleation, growth, and annealing [3]
Seeding0.1–0.5% w/w Form I seeds at 40°CEnsures polymorphic purity and improves crystal habit [9]
Final Yield88–92%High recovery of pharmaceutical-grade crystals [1]

Comparative Analysis of Protecting Group Strategies for Phenolic Moieties

Protecting the phenolic hydroxyl group during synthesis is essential to prevent unwanted side reactions, particularly during amine alkylation steps. Several protecting groups (PGs) have been evaluated for robustness and deprotection efficiency:

  • Benzyl (Bn) Ether:
  • Installation: Treatment with benzyl chloride (1.2 eq)/K₂CO₃ (2 eq) in refluxing acetone affords the benzyl ether in >95% yield. This PG demonstrates excellent stability toward Grignard reactions, catalytic hydrogenation (except Pd/C), and basic/weakly acidic conditions [8] [10].
  • Deprotection: Standard catalytic hydrogenolysis (Pd/C, H₂) achieves clean removal. However, competitive reduction of the benzylic alcohol intermediate or olefin byproducts can occur, requiring careful catalyst selection (e.g., Pearlman’s catalyst). Hydrogenolysis is incompatible with routes containing reducible functionalities [8] [10].

  • Tetrafluoropyridyl (TFP) Ether:

  • Installation: Regioselective SNAr reaction of pentafluoropyridine (PFP) with the phenol under mild conditions (K₂CO₃, CH₃CN, RT) provides the TFP ether quantitatively. This group exhibits exceptional stability toward strong acids (TFA, HCl), bases (NaOH), and hydride reducing agents (NaBH₄) [4].
  • Deprotection: Employing KF/18-crown-6/methyl thioglycolate in acetonitrile at 50°C achieves quantitative cleavage within 1 hour. The thiol scavenges regenerated PFP, preventing re-etherification. This method is orthogonal to hydrogenolysis and compatible with acid-sensitive functionalities [4].

  • Benzylsulfonyl (Bns) Group:

  • Installation: Reaction with benzylsulfonyl chloride in pyridine installs this robust PG. It exhibits high stability toward oxidants (NaIO₄, RuCl₃), strong bases (tBuOK), and Lewis acids (In(OTf)₃) [7] [10].
  • Deprotection: Requires catalytic hydrogenation over Pd/C, similar to benzyl ethers, limiting its utility in substrates with reducible groups [7].

  • Comparative Efficiency:

  • Orthogonality: TFP offers superior orthogonality to hydrogenation-dependent deprotections.
  • Reaction Compatibility: Bns demonstrates exceptional stability under oxidative conditions crucial for late-stage methyl oxidation to carboxylic acids or aldehydes [8] [10].
  • Deprotection Mildness: TFP cleavage under neutral, metal-free conditions (KF/thiol) presents significant advantages for complex substrates sensitive to acids, bases, or metals [4].

Table 3: Protecting Group Efficiency for Phenolic Moieties in Tolterodine Synthesis

Protecting GroupInstallation ConditionsDeprotection ConditionsYield (%)Key Stability AttributesKey Limitations
Benzyl (Bn)BnCl, K₂CO₃, acetone, refluxH₂, Pd/C, EtOH>95Stable to Grignard, strong bases, weak acidsRequires hydrogenation; incompatible with reducible groups
Tetrafluoropyridyl (TFP)PFP, K₂CO₃, CH₃CN, RTKF, 18-crown-6, methyl thioglycolate, 50°C>97Stable to TFA, HCl, NaOH, NaBH₄, RuCl₃/NaIO₄Sensitive to methoxide/strong alkoxides
Benzylsulfonyl (Bns)BnsCl, pyridine, RTH₂, Pd/C, EtOAc90Stable to Oxone, In(OTf)₃, tBuOK, Ru oxidantsRequires hydrogenation; potential for sulfonate scrambling under acidic conditions
Methoxymethyl (MOM)MOMCl, iPr₂NEt, CH₂Cl₂HCl, MeOH/H₂O85Moderate base stabilityLabile under acidic conditions; risk of formaldehyde release

Properties

CAS Number

837376-36-0

Product Name

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide

Molecular Formula

C22H32BrNO

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H

InChI Key

ZMIOHGDJVPQTCH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.